(3R*,4R*)-3-cyclobutyl-4-methyl-1-[4-(trifluoromethyl)-2-pyrimidinyl]-3-pyrrolidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of complex molecules like this often involves multi-step synthetic routes, including the formation of cyclobutyl rings, introduction of the trifluoromethyl group, and assembly of the pyrrolidine structure. A relevant approach includes the one-step synthesis of pyrrole derivatives through the condensation of 1,3-diones and 2-(aminomethyl)pyridine, indicating the potential for constructing the pyrrolidine ring through similar condensation reactions (Klappa et al., 2002).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using X-ray crystallography, NMR spectroscopy, and computational methods like density functional theory (DFT). For instance, the structural characterization of related cyclobutyl and pyridyl compounds has been performed, providing insights into their molecular geometry, electronic configuration, and intramolecular interactions (Inkaya et al., 2013).
Chemical Reactions and Properties
This molecule's reactivity can be influenced by the presence of functional groups such as the cyclobutyl ring, which is known for its strain and reactivity towards ring-opening reactions. The trifluoromethyl group can affect the compound's electronegativity and chemical stability, making it a site for nucleophilic attack. The synthesis and reactivity of trifluoromethylated pyrrolidines, for example, demonstrate the potential routes for functionalizing such structures (Li et al., 2011).
Safety and Hazards
Future Directions
The future research directions would depend on the compound’s biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail. The trifluoromethyl group is a common feature in many pharmaceuticals, suggesting potential applications in medicinal chemistry .
properties
IUPAC Name |
(3R,4R)-3-cyclobutyl-4-methyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N3O/c1-9-7-20(8-13(9,21)10-3-2-4-10)12-18-6-5-11(19-12)14(15,16)17/h5-6,9-10,21H,2-4,7-8H2,1H3/t9-,13+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLPWTINDHDXAW-RNCFNFMXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1(C2CCC2)O)C3=NC=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@]1(C2CCC2)O)C3=NC=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4R*)-3-cyclobutyl-4-methyl-1-[4-(trifluoromethyl)-2-pyrimidinyl]-3-pyrrolidinol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.